N1-Acetylspermine trihydrochloride
Overview
Description
N1-Acetylspermine trihydrochloride: is a monoacetylated derivative of spermine, an endogenous polyamine. This compound is often used in studies related to the uptake of anticancer polyamine analogs, such as bleomycin-A5, by the human carnitine transporter SLC22A16 .
Mechanism of Action
Target of Action
N1-Acetylspermine trihydrochloride is a monoacetylated derivative of spermine . It primarily targets the human carnitine transporter SLC22A16 . This transporter mediates the high-affinity uptake of the anticancer polyamine analogue bleomycin-A5 .
Mode of Action
This compound interacts with its target, the human carnitine transporter SLC22A16, to mediate the uptake of the anticancer polyamine analogue bleomycin-A5 . It displays lower Km and higher Vmax values than spermine, making it a better substrate of polyamine oxidase than the non-acetylated polyamine .
Biochemical Pathways
This compound is involved in the polyamine pathway . It is a monoacetylated derivative of spermine, an endogenous polyamine synthesized from spermidine . The polyamine pathway plays a significant role in various cellular functions, including cell growth and protein synthesis .
Pharmacokinetics
Its interaction with the human carnitine transporter slc22a16 suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the high-affinity uptake of the anticancer polyamine analogue bleomycin-A5 . This suggests that it may have potential applications in cancer treatment.
Biochemical Analysis
Biochemical Properties
N1-Acetylspermine trihydrochloride displays lower Km and higher Vmax values than spermine, making it a better substrate of polyamine oxidase than the non-acetylated polyamine . This suggests that this compound plays a significant role in biochemical reactions, particularly those involving polyamine oxidase.
Cellular Effects
This compound has been used to study the uptake of the anticancer polyamine analog bleomycin-A5 by the human carnitine transporter SLC22A16 . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a better substrate of polyamine oxidase than the non-acetylated polyamine . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the polyamine metabolic pathway . It is a monoacetylated derivative of spermine, which is synthesized from spermidine . The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is known to be involved in this process .
Transport and Distribution
This compound has been used to study the uptake of the anticancer polyamine analog bleomycin-A5 by the human carnitine transporter SLC22A16 . This suggests that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Acetylspermine trihydrochloride is synthesized by acetylating spermine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective acetylation of the primary amine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N1-Acetylspermine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by polyamine oxidase, leading to the formation of aldehydes and hydrogen peroxide.
Reduction: Reduction reactions can convert the acetyl group back to the primary amine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Polyamine oxidase, oxygen, and water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Aldehydes and hydrogen peroxide.
Reduction: Spermine.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
N1-Acetylspermine trihydrochloride has several scientific research applications:
Chemistry: Used as a substrate in enzymatic studies to understand the activity of polyamine oxidase.
Biology: Investigated for its role in cellular metabolism and polyamine regulation.
Medicine: Studied for its potential in enhancing the uptake of anticancer drugs by targeting specific transporters.
Industry: Utilized in the synthesis of polyamine derivatives for various applications
Comparison with Similar Compounds
- N8-Acetylspermidine dihydrochloride
- N-Acetylputrescine hydrochloride
- N1,N12-Diacetylspermine hydrochloride
- Spermine
- Spermidine trihydrochloride
Comparison: N1-Acetylspermine trihydrochloride is unique due to its specific acetylation at the N1 position, which enhances its interaction with polyamine oxidase and specific transporters. This selective acetylation distinguishes it from other acetylated polyamines, making it particularly useful in targeted drug delivery studies .
Properties
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4O.3ClH/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13;;;/h14-15H,2-11,13H2,1H3,(H,16,17);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSPUTBJDXPUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77928-70-2 | |
Record name | N1-Acetylspermine trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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